BDP9066

Description

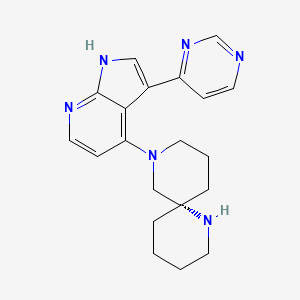

Structure

3D Structure

Properties

IUPAC Name |

(6S)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELSMLDRSQFVHG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@]2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BDP9066: A Technical Guide to its Mechanism of Action in Cancer Cells

Introduction: Targeting the Cytoskeleton for Cancer Therapy

The relentless pursuit of novel cancer therapeutics has led researchers to explore beyond traditional cytotoxic agents and into the intricate signaling networks that govern cancer cell behavior. One such promising avenue is the targeting of the actin-myosin cytoskeleton, a dynamic cellular scaffold crucial for processes co-opted by cancer cells for their growth, survival, and dissemination. BDP9066 has emerged as a potent and selective small molecule inhibitor with significant therapeutic potential, particularly in cancers reliant on cytoskeletal dynamics for their malignancy.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of BDP9066 in cancer cells, offering insights for researchers, scientists, and drug development professionals.

Core Mechanism: Selective Inhibition of MRCK Kinases

BDP9066 exerts its anticancer effects through the highly selective inhibition of Myotonic Dystrophy-Related Cdc42-Binding Kinases (MRCK), specifically MRCKα and MRCKβ.[1][4][5] These serine/threonine kinases are key effectors of the Rho GTPase Cdc42 and play a pivotal role in regulating the actin-myosin cytoskeleton.[1][2] Unlike the closely related ROCK kinases, which are targets of other inhibitor classes, BDP9066 demonstrates remarkable selectivity for MRCK, minimizing off-target effects that can lead to undesirable side effects like hypotension.[1][4][5]

The inhibitory action of BDP9066 leads to a reduction in the phosphorylation of downstream MRCK substrates.[1][4][5] This disruption of the MRCK signaling cascade culminates in profound changes in cancer cell biology.

Signaling Pathway Overview

The MRCK signaling pathway is a critical regulator of cellular contractility and morphology. The pathway is initiated by the activation of the small GTPase Cdc42, which then binds to and activates MRCK. Activated MRCK, in turn, phosphorylates several substrates that control the actin-myosin cytoskeleton. A key substrate is the Myosin Light Chain 2 (MLC2), whose phosphorylation promotes the assembly of contractile actin-myosin filaments.[2] BDP9066, by inhibiting MRCK, prevents this phosphorylation cascade.

Caption: BDP9066 inhibits MRCK, blocking downstream signaling to the cytoskeleton.

Cellular Consequences of MRCK Inhibition by BDP9066

The inhibition of MRCK by BDP9066 translates into a range of observable effects on cancer cells, primarily related to the disruption of cytoskeletal function.

-

Morphological Changes: Cancer cells treated with BDP9066 exhibit distinct changes in their shape and structure, often becoming less elongated and more rounded.[2][4][5]

-

Inhibition of Motility and Invasion: By interfering with the machinery of cell movement, BDP9066 effectively reduces the migratory and invasive capabilities of cancer cells.[2][4][5] This is a critical aspect of its therapeutic potential, as it could limit tumor progression and metastasis.

-

Antiproliferative Effects: BDP9066 has demonstrated consistent antiproliferative effects across a broad range of human cancer cell lines, with the greatest activity observed in hematological cancers.[4][5]

Experimental Validation of BDP9066's Mechanism of Action

A robust understanding of a drug's mechanism of action is built upon rigorous experimental validation. The following section outlines key experimental protocols to investigate the effects of BDP9066 on cancer cells.

Determining On-Target Activity: MRCKα S1003 Autophosphorylation

A key discovery in the study of BDP9066 was the identification of MRCKα S1003 autophosphorylation as a pharmacodynamic biomarker.[4][5][6] This biomarker allows for the direct assessment of BDP9066's on-target activity in both cellular and in vivo models. A reduction in the phosphorylation of this site is a direct indicator of MRCK inhibition.

Caption: Workflow for assessing BDP9066 on-target activity via Western Blot.

Detailed Protocol: Western Blotting for Phospho-MRCKα (S1003)

-

Cell Culture and Treatment: Plate cancer cells (e.g., SCC12, MDA-MB-231) and allow them to adhere overnight. Treat cells with varying concentrations of BDP9066 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-MRCKα (S1003) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phospho-MRCKα signal to a loading control (e.g., total MRCKα or β-actin).

-

Assessing Downstream Effects: Myosin Light Chain 2 (MLC2) Phosphorylation

To confirm that BDP9066 inhibits the kinase activity of MRCK towards its substrates, the phosphorylation status of MLC2 can be examined.

Protocol: The Western blot protocol is similar to that for p-MRCKα, with the primary antibody being specific for phospho-MLC2.

Evaluating Cellular Phenotypes

Cell Viability and Proliferation Assays

To quantify the antiproliferative effects of BDP9066, various cell viability assays can be employed.[7][8][9][10]

| Assay Type | Principle |

| Tetrazolium Reduction Assays (MTT, MTS) | Measures metabolic activity through the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[9] |

| Resazurin Assay | A redox indicator that fluoresces upon reduction by metabolically active cells.[10] |

| ATP-based Luminescence Assays | Quantifies ATP levels, which are indicative of metabolically active cells.[9] |

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BDP9066 and a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of BDP9066.

Cell Motility and Invasion Assays

To assess the impact of BDP9066 on cancer cell migration and invasion, transwell assays (also known as Boyden chamber assays) are commonly used.

Detailed Protocol: Transwell Invasion Assay

-

Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (for invasion) or use uncoated inserts (for migration) in a 24-well plate.

-

Cell Seeding: Resuspend serum-starved cancer cells in a serum-free medium containing BDP9066 or a vehicle control and seed them into the upper chamber of the transwell insert.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Cell Staining and Counting:

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

-

Count the number of stained cells in several microscopic fields.

-

-

Data Analysis: Compare the number of invading cells in the BDP9066-treated groups to the control group.

Conclusion and Future Directions

BDP9066 represents a promising therapeutic agent that targets the MRCK kinases, leading to the disruption of the actin-myosin cytoskeleton and subsequent inhibition of cancer cell proliferation, motility, and invasion. The identification of a robust pharmacodynamic biomarker in the form of MRCKα S1003 autophosphorylation provides a valuable tool for its preclinical and clinical development. Further research will likely focus on identifying specific cancer types that are most sensitive to MRCK inhibition and exploring combination therapies to enhance the efficacy of BDP9066. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further elucidate the therapeutic potential of this novel class of anticancer agents.

References

-

Unbekandt, M., et al. (2018). Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer. Cancer Research, 78(8), 2096-2114. [Link]

-

Gilman, L. (2019). BDP9066 is a Selective MRCK Inhibitor for Skin Cancer Treatment. Network of Cancer Research. [Link]

-

Leung, T., et al. (2023). Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics. International Journal of Molecular Sciences, 24(4), 3393. [Link]

-

Creative Bioarray. (n.d.). Cell Viability Assays. [Link]

-

Srivastava, A., & Brown, A. M. (2016). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 1470, 1-12. [Link]

-

Patsnap Synapse. (2024). What are ERK inhibitors and how do they work?. [Link]

-

Roskoski, R. Jr. (2012). New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway. Current Opinion in Chemical Biology, 16(3-4), 312-325. [Link]

-

Unbekandt, M., et al. (2014). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Molecular Cancer Therapeutics, 13(12), 2976-2988. [Link]

-

Aulner, N., et al. (2009). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods in Molecular Biology, 486, 29-41. [Link]

-

National Center for Biotechnology Information. (2012). Phospho-ERK Assays. In Assay Guidance Manual. [Link]

-

Singh, R., & Sahu, A. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 146, 143-162. [Link]

-

Li, X., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 4(4), 102758. [Link]

-

Protocol Online. (2006). ERK by Westerns. [Link]

-

ResearchGate. (2012). Western blot band for Erk and phopho(p). [Link]

-

Reaction Biology. (n.d.). MEK Cellular Phosphorylation Assay Service. [Link]

-

Georghiou, G., & Bauer, M. R. (2017). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv. [Link]

-

ResearchGate. (2017). (PDF) Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis. [Link]

-

Drewry, D. H., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10795-10827. [Link]

-

ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. [Link]

-

Drewry, D. H., et al. (2017). Determining target engagement in living systems. Current Opinion in Chemical Biology, 39, 59-66. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

Rockefeller University. (2025). Immunotherapy drug eliminates aggressive cancers in clinical trial. [Link]

-

Chaikuad, A., et al. (2014). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nature Chemical Biology, 10(10), 853-860. [Link]

-

Blake, J. F., et al. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. RSC Medicinal Chemistry. [Link]

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cell viability assays | Abcam [abcam.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Preclinical Profile of BDP9066: A Potent and Selective MRCK Inhibitor for Cancer Therapy

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of BDP9066, a highly potent and selective small-molecule inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK). BDP9066 emerged from a structure-guided drug discovery program initiated from a 7-azaindole-3-carbonitrile fragment hit. This document details the scientific rationale behind the development of BDP9066, its profound effects on cancer cell biology, and its potential as a therapeutic agent, particularly in the context of skin cancer. While the specific, step-by-step synthesis of BDP9066 has not been publicly disclosed in full detail, this guide will elucidate the general synthetic strategies for its chemical class and focus on the robust biological data that underscores its significance.

Introduction: The Rationale for Targeting MRCK in Oncology

The actin-myosin cytoskeleton is a fundamental cellular machinery that governs cell shape, motility, and division. Its dysregulation is a hallmark of cancer, contributing to uncontrolled proliferation and metastasis. The myotonic dystrophy-related Cdc42-binding kinases, MRCKα and MRCKβ, are critical regulators of the actin-myosin cytoskeleton, acting downstream of the Rho GTPase Cdc42.[1][2][3][4] These kinases, in concert with the Rho-associated coiled-coil kinases (ROCK1 and ROCK2), play a pivotal role in cellular processes essential for cancer progression.[1][2][3][4]

Prior to the development of BDP9066, the therapeutic potential of targeting MRCK was largely unexplored due to the lack of highly potent and selective inhibitors.[1][2][5] This technical guide introduces BDP9066 as a significant advancement in the field, offering a powerful chemical tool to dissect MRCK biology and a promising candidate for anticancer therapy.

The Discovery of BDP9066: A Journey from Fragment to Potent Inhibitor

The discovery of BDP9066 was a result of a meticulous, structure-guided medicinal chemistry effort.[1][2] The process began with a fragment-based screening campaign designed to identify small, low-molecular-weight compounds that could serve as starting points for the development of more potent and selective inhibitors.

Fragment-Based Screening and Hit Identification

A focused fragment library was screened against the MRCKβ kinase using a biochemical assay.[1][2] This screening identified a ligand-efficient 7-azaindole-3-carbonitrile fragment as a promising hit (Figure 1).[1][2] The azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors, providing a solid foundation for further optimization.

Structure-Guided Elaboration and Optimization

With the 7-azaindole-3-carbonitrile fragment in hand, the research team employed structure-guided elaboration to enhance its potency and selectivity. X-ray crystallography played a crucial role in visualizing the binding mode of the fragment and subsequent analogs within the ATP-binding pocket of MRCKβ. This structural information guided the iterative design and synthesis of more complex molecules with improved interactions with the target kinase. A key structural feature of BDP9066 is the diazaspiro[5.5]undecane substituent, which was found to form extensive interactions with the protein, contributing to its high affinity.[1] This optimization process led to the discovery of BDP9066 as a potent and selective inhibitor of MRCK.[1][2]

Synthesis of BDP9066: A Note on Availability

A detailed, step-by-step synthetic route for BDP9066 has been noted to be the subject of a forthcoming publication and is not yet publicly available in the primary scientific literature.[1][2] However, the synthesis of related azaindole-based kinase inhibitors typically involves multi-step sequences. These often include the construction of the core azaindole ring system, followed by functionalization at key positions to introduce the necessary pharmacophoric elements for potent and selective kinase inhibition. General synthetic strategies for azaindole derivatives often utilize cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl substituents.

Mechanism of Action: Unraveling the Biological Effects of BDP9066

BDP9066 exerts its biological effects through the direct inhibition of MRCKα and MRCKβ kinase activity. By binding to the ATP-binding site of the kinases, BDP9066 prevents the transfer of phosphate from ATP to their downstream substrates. This leads to a reduction in substrate phosphorylation and a cascade of cellular events that ultimately inhibit cancer cell proliferation and invasion.[1][2][3][4]

Inhibition of MRCK Signaling Pathway

The primary downstream effect of MRCK inhibition by BDP9066 is the modulation of the actin-myosin cytoskeleton.[1][2][3][4] MRCK kinases phosphorylate and activate myosin light chain 2 (MLC2), a key regulator of actomyosin contractility. By inhibiting MRCK, BDP9066 reduces MLC2 phosphorylation, leading to decreased contractility and subsequent changes in cell morphology, motility, and invasion.[3]

Pharmacodynamic Biomarker: MRCKα S1003 Autophosphorylation

A significant breakthrough in the development of BDP9066 was the identification of MRCKα S1003 as an autophosphorylation site using mass spectrometry.[1][2] This discovery enabled the development of a phosphorylation-sensitive antibody that serves as a robust pharmacodynamic biomarker to monitor the on-target activity of BDP9066 in both cellular and in vivo models.[1][2][5] Treatment with BDP9066 leads to a dose-dependent decrease in MRCKα S1003 phosphorylation, providing a direct measure of target engagement.[3]

Biological Activity and Selectivity Profile

BDP9066 is a highly potent and selective inhibitor of MRCKα and MRCKβ. Its inhibitory activity has been characterized in a variety of biochemical and cellular assays.

In Vitro Kinase Inhibition

Biochemical assays have demonstrated that BDP9066 potently inhibits MRCKα and MRCKβ with sub-nanomolar Ki values.[6] Importantly, it exhibits significant selectivity over the closely related ROCK kinases.[3]

Table 1: In Vitro Inhibitory Activity of BDP9066

| Kinase | IC50 (nM) | Ki (nM) |

| MRCKα | - | 0.0136 |

| MRCKβ | 64 | 0.0233 |

| ROCK1 | >10,000 | - |

| ROCK2 | >10,000 | - |

| Data sourced from MedchemExpress and Unbekandt M, et al. (2018).[1][6] |

Cellular Activity and Anti-proliferative Effects

In cellular assays, BDP9066 effectively inhibits MRCK activity, leading to a reduction in MLC2 phosphorylation.[3] It has demonstrated consistent anti-proliferative effects across a large panel of over 750 human cancer cell lines, with the greatest activity observed in hematologic cancer cells.[1][2]

Experimental Protocols

Cell Viability Assay

This protocol describes a method to determine the effect of BDP9066 on the viability of squamous cell carcinoma (SCC12) cells.

Materials:

-

SCC12 cells

-

96-well plates

-

Cell culture medium

-

BDP9066

-

DMSO (vehicle)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer (e.g., Tecan Safire plate reader)

Procedure:

-

Seed 1.5 x 104 SCC12 cells per well in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

Remove the medium and replace it with fresh medium containing either DMSO (vehicle control) or a dose range of BDP9066.

-

Incubate the cells for an additional 24 hours.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Western Blotting for Phospho-MLC2

This protocol details the detection of changes in MLC2 phosphorylation in response to BDP9066 treatment.

Materials:

-

SCC12 cells

-

6-well plates

-

Cell culture medium

-

BDP9066

-

DMSO (vehicle)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1% (w/v) SDS, 50 mmol/L Tris-HCl, pH 7.4)

-

QIAshredder spin columns (Qiagen)

-

SDS-PAGE gels

-

Western blotting apparatus

-

Primary antibodies (anti-phospho-MLC2, anti-total-MLC2)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Plate 5 x 105 SCC12 cells per well in a 6-well plate.

-

After 24 hours, replace the medium with fresh medium containing either DMSO or a dose range of BDP9066.

-

Incubate for 2 hours.

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Pass the lysates through QIAshredder spin columns to shear genomic DNA.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and probe with primary antibodies against phospho-MLC2 and total-MLC2.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[1]

Therapeutic Potential in Skin Cancer

The therapeutic potential of BDP9066 has been most extensively evaluated in the context of skin cancer.[1][5] In preclinical models of squamous cell carcinoma (SCC), BDP9066 has demonstrated significant therapeutic effects.

In Vitro Effects on SCC Cells

Treatment of SCC cells with BDP9066 induces morphological changes, inhibits cell motility, and blocks invasion.[1][2][5] These effects are observed at concentrations that are relatively non-toxic to the cells, suggesting a favorable therapeutic window.[3]

In Vivo Efficacy in a Skin Carcinogenesis Model

In a two-stage chemical carcinogenesis model of murine SCC, topical application of BDP9066 significantly reduced the growth of skin papillomas.[1][2][5] This anti-tumor effect was accompanied by a reduction in MRCKα S1003 autophosphorylation in the treated tissues, confirming on-target drug action in vivo.[1][2][5] Importantly, topical administration resulted in high concentrations of BDP9066 in the skin with minimal systemic exposure, highlighting the potential for a localized therapeutic approach with reduced systemic side effects.[3]

Conclusion and Future Directions

BDP9066 represents a landmark achievement in the development of selective MRCK inhibitors. Its discovery and characterization have provided invaluable tools to probe the biological functions of MRCK kinases and have established a compelling rationale for their inhibition as a therapeutic strategy in cancer. The potent anti-proliferative and anti-invasive effects of BDP9066, coupled with its demonstrated in vivo efficacy in a preclinical model of skin cancer, underscore its potential as a novel anticancer agent.

Future research will likely focus on the full elucidation of the synthetic route of BDP9066, further investigation of its efficacy in other cancer types, particularly hematologic malignancies, and its progression into clinical trials to evaluate its safety and efficacy in human patients. The development of BDP9066 paves the way for a new class of targeted therapies aimed at the dysregulated cytoskeletal dynamics that are a hallmark of cancer.

References

-

Unbekandt, M., et al. (2018). Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer. Cancer Research, 78(8), 2096–2114. [Link]

-

Unbekandt, M., et al. (2018). Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer. Europe PMC. [Link]

-

Unbekandt, M., et al. (2018). Inhibition of MRCK activity in vitro and in cells by BDP8900 and... ResearchGate. [Link]

-

Unbekandt, M., et al. (2018). Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer. AACR Journals. [Link]

-

Lee, J. H., & Kim, J. H. (2023). Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics. PubMed Central. [Link]

-

Choi, Y. J., et al. (2022). Inhibition of MRCK with BDP-9066 is a novel therapeutic strategy for Triple-Negative Breast Cancer. Research Square. [Link]

-

Unbekandt, M., et al. (2018). Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer. National Center for Biotechnology Information. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

BDP9066: A Technical Guide to a Potent and Selective MRCK Inhibitor for Cellular and Preclinical Research

Introduction: The MRCK Kinases as Therapeutic Targets

The Myotonic Dystrophy-related Cdc42-binding Kinases (MRCK) are crucial serine/threonine kinases that act as key regulators of the actin-myosin cytoskeleton.[1] As members of the AGC kinase family, which also includes the closely related Rho-associated coiled-coil kinases (ROCK1/2), MRCKα and MRCKβ are primary effectors of the Rho GTPase Cdc42.[2] Upon activation, MRCK kinases orchestrate cellular processes such as motility, adhesion, and morphological changes by phosphorylating key substrates, most notably the Myosin II regulatory light chain (MLC2).[3]

Dysregulation of actin-myosin contractility is a hallmark of many pathological conditions, particularly cancer.[1] Elevated MRCK expression and activity have been linked to increased invasion and metastasis in various cancers, including squamous cell carcinoma, breast cancer, and glioblastoma.[1][4] This makes MRCK an attractive therapeutic target. However, the high degree of homology between MRCK and ROCK kinases has historically made the development of selective inhibitors challenging. The availability of potent and highly selective chemical probes is essential to dissect the specific biological roles of MRCK and to validate it as a drug target. This guide focuses on BDP9066, a potent and selective small molecule inhibitor of MRCK, providing a comprehensive overview of its properties and detailed protocols for its application in research.

BDP9066: A Potent and Selective Azaindole-based MRCK Inhibitor

BDP9066 is a 7-azaindole compound identified through structure-guided fragment elaboration.[5][6] It serves as a powerful chemical tool for investigating MRCK biology due to its high potency and remarkable selectivity over other kinases, including the closely related ROCK family.[7]

Chemical Structure of BDP9066

Figure 1: Chemical structure of BDP9066.

Inhibitory Potency and Selectivity

BDP9066 exhibits low nanomolar potency against MRCKα and MRCKβ. Critically, its selectivity for MRCK over ROCK kinases is substantial, which is essential for attributing observed biological effects specifically to MRCK inhibition.[7] The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) highlight its utility as a precise research tool.[5][8]

| Target Kinase | Ki (nM) | In Vitro IC50 (nM) | Cellular IC50 (nM) | Selectivity (Fold vs. MRCKβ) |

| MRCKα | 0.0136[8] | ~10[6] | - | >27x vs. other kinases[5] |

| MRCKβ | 0.0233[8] | ~10[6] | 64 (in SCC12 cells)[8] | >100x vs. ROCK1/2[7] |

| ROCK1 | - | >1000[6] | - | >100x[7] |

| ROCK2 | - | >1000[6] | - | >100x[7] |

Table 1: Potency and selectivity profile of BDP9066. Data compiled from multiple sources.[5][6][7][8]

The MRCK Signaling Pathway

MRCK kinases are central nodes in a signaling cascade that translates extracellular cues into cytoskeletal action. The pathway is initiated by the activation of the small GTPase Cdc42, which binds to the C-terminal CRIB (Cdc42/Rac interactive binding) domain of MRCK, leading to a conformational change that activates the kinase domain. Activated MRCK then phosphorylates several key substrates to promote actin-myosin contractility.[3]

Key Downstream Effectors:

-

Myosin Light Chain 2 (MLC2): Direct phosphorylation of MLC2 on Ser19 promotes myosin II ATPase activity, driving its interaction with actin filaments to generate contractile force.[3]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): MRCK can phosphorylate MYPT1, which inhibits the activity of myosin phosphatase. This action prevents the dephosphorylation of MLC2, thus sustaining the contractile state.[3][5]

-

LIM Kinase (LIMK): Phosphorylation of LIMK by MRCK can lead to the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[3]

The net effect of MRCK activation is a robust increase in localized actin-myosin contraction, which powers cellular processes like migration and invasion.[3]

Caption: The MRCK signaling pathway, activated by Cdc42 and inhibited by BDP9066.

Experimental Characterization of BDP9066

A multi-faceted approach is required to fully characterize the effects of a kinase inhibitor. The following protocols provide a framework for assessing the biochemical potency, cellular target engagement, and phenotypic consequences of MRCK inhibition by BDP9066.

Workflow 1: Biochemical Potency and Selectivity Assessment

The first step is to confirm the inhibitor's direct effect on the kinase's enzymatic activity in a purified, cell-free system. This provides fundamental data on potency (IC50) and mechanism of action.

Caption: Workflow for determining the in vitro potency of BDP9066.

Protocol 1: In Vitro Kinase Assay

This protocol describes a general method for determining the IC50 value of BDP9066 against MRCK kinases using a luminescence-based assay that measures ADP production.

Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. By measuring ADP levels across a range of BDP9066 concentrations, we can quantify its inhibitory effect.

Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls. A successful assay will show a clear dose-dependent decrease in signal, with the positive control showing high activity and the negative control showing baseline signal.

Materials:

-

Recombinant human MRCKα or MRCKβ enzyme.

-

Recombinant substrate (e.g., Myosin Light Chain).

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

ATP solution (at a concentration near the Km for the kinase, e.g., 100 µM).

-

BDP9066 stock solution (e.g., 10 mM in DMSO).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

384-well white assay plates.

-

Plate reader capable of measuring luminescence.

Procedure:

-

Prepare BDP9066 Dilutions: Perform a serial dilution of the BDP9066 stock solution in kinase buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM). Include a vehicle control (DMSO only).

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the appropriate BDP9066 dilution or vehicle control.

-

Add 5 µL of a solution containing the kinase and substrate in kinase buffer.

-

Include "no enzyme" wells as a negative control for background signal.

-

-

Initiate Reaction: Add 2.5 µL of the ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction & Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the average signal from the "no enzyme" wells from all other measurements.

-

Normalize the data by setting the average signal of the vehicle control wells to 100% activity.

-

Plot the percent activity against the log of the BDP9066 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9]

-

Workflow 2: Cellular Target Engagement and Phenotypic Analysis

After confirming biochemical potency, it is crucial to verify that BDP9066 engages its target in a cellular context and produces the expected biological effects. This involves measuring the phosphorylation of MRCK substrates and assessing changes in cell behavior.

Caption: Integrated workflow for cellular characterization of BDP9066.

Protocol 2: Western Blot for MRCK Substrate Phosphorylation

This protocol validates that BDP9066 inhibits MRCK activity inside cells by measuring changes in the phosphorylation status of its downstream target, MLC2, and its own autophosphorylation.[10]

Causality: A selective MRCK inhibitor should decrease the phosphorylation of its substrates without affecting their total protein levels. Measuring the ratio of phosphorylated protein to total protein provides a robust readout of on-target activity.

Self-Validation: The experiment must include a vehicle control (e.g., DMSO) to establish the baseline phosphorylation level. A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading across all lanes.

Materials:

-

Cancer cell lines (e.g., SCC12, MDA-MB-231).

-

Complete culture medium.

-

BDP9066.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer system.

-

PVDF membranes.

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).

-

Primary antibodies: Rabbit anti-p-MLC2 (Ser19), Rabbit anti-MRCKα (pS1003), Rabbit anti-total MLC2, Mouse anti-GAPDH.

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of BDP9066 (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them on ice with supplemented Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Denature samples by boiling for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-MLC2, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

-

Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To analyze total protein and loading controls, the membrane can be stripped of antibodies and re-probed sequentially with anti-total MLC2 and anti-GAPDH antibodies.

-

Analysis: Quantify the band intensities using software like ImageJ. For each sample, calculate the ratio of p-MLC2 to total MLC2, and normalize this to the loading control.

Protocol 3: Cell Migration Scratch Assay

This assay assesses the effect of BDP9066 on collective cell migration, a process highly dependent on cytoskeletal dynamics.

Causality: Inhibition of MRCK is expected to impair the coordinated cell movement required to close the "wound," leading to a slower closure rate compared to control cells.

Self-Validation: The initial scratch width (at T=0) serves as an internal control for each well. The vehicle-treated wells establish the baseline migration rate for the cell line. The inclusion of a proliferation inhibitor like Mitomycin C ensures that the observed gap closure is due to migration, not cell division.[7]

Materials:

-

Cells cultured in 24-well plates to full confluency.

-

BDP9066.

-

Mitomycin C (optional, to inhibit proliferation).

-

Sterile p200 pipette tips.

-

Phase-contrast microscope with a camera and live-cell imaging capabilities.

-

Image analysis software (e.g., ImageJ with MRI Wound Healing Tool).

Procedure:

-

Monolayer Formation: Seed cells in 24-well plates and grow until they form a confluent monolayer.

-

Pre-treatment (Optional): If proliferation is a concern, treat cells with Mitomycin C (e.g., 10 µg/mL) for 2 hours before the scratch to arrest the cell cycle.

-

Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer.

-

Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells. Add fresh medium containing the desired concentrations of BDP9066 or vehicle control.

-

Imaging: Immediately place the plate on the microscope stage and capture the first image of the scratch (T=0). Continue to capture images of the same field of view at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

-

Analysis:

-

Using ImageJ or similar software, measure the area of the cell-free gap at each time point for each condition.

-

Calculate the percent wound closure at each time point relative to the T=0 area.

-

Plot the percent wound closure over time to compare the migration rates between different treatment groups.

-

Protocol 4: 3D Spheroid Invasion Assay

This advanced assay models the invasion of tumor cells into an extracellular matrix (ECM), a key step in metastasis. It provides a more physiologically relevant context than 2D assays.[11]

Causality: MRCK activity is critical for the protrusive and contractile forces needed for cells to invade a 3D matrix. BDP9066 should reduce the ability of cells to break away from the spheroid and invade the surrounding matrix.

Self-Validation: The initial size of the spheroid at T=0 is the baseline for each well. The vehicle-treated spheroids demonstrate the intrinsic invasive capacity of the cells. Comparing the change in total spheroid area (core + invading cells) over time between treated and control groups provides a quantitative measure of invasion.

Materials:

-

Ultra-low attachment (ULA) 96-well round-bottom plates.

-

Basement Membrane Matrix (BMM), e.g., Matrigel®.

-

Cancer cell line capable of forming spheroids (e.g., U-87 MG, HT-1080).

-

BDP9066.

-

Inverted microscope with imaging capabilities.

Procedure:

-

Spheroid Formation:

-

Prepare a single-cell suspension of your chosen cell line.

-

Seed 2,000-5,000 cells per well in a ULA 96-well plate.

-

Centrifuge the plate at low speed (e.g., 150 x g) for 10 minutes to facilitate aggregation.

-

Incubate for 3-4 days until uniform, compact spheroids are formed.

-

-

Embedding in Matrix:

-

Thaw the BMM on ice. Pre-chill the ULA plate containing spheroids on ice.

-

Carefully remove ~100 µL of medium from each well, leaving the spheroid in ~50 µL.

-

Gently add 50 µL of ice-cold BMM to each well. Centrifuge the plate at 300 x g for 5 minutes at 4°C to center the spheroids.

-

Polymerize the BMM by incubating the plate at 37°C for 45-60 minutes.

-

-

Treatment: Prepare 2X final concentrations of BDP9066 and vehicle controls in complete medium. Gently add 100 µL of this medium on top of the solidified matrix.

-

Imaging and Analysis:

-

Capture a brightfield image of each spheroid immediately after adding the treatment medium (T=0).

-

Incubate the plate and acquire images at regular intervals (e.g., every 24 hours) for 3-5 days.

-

Using ImageJ, measure the total area occupied by the spheroid (core + invading cells) at each time point.

-

Normalize the area at each time point to the area at T=0 for that spheroid.

-

Plot the normalized area over time to quantify and compare invasion across treatment conditions.

-

Conclusion

BDP9066 represents a significant advancement in the toolkit for studying Rho GTPase signaling. Its high potency and, most importantly, its selectivity for MRCK over ROCK kinases, allow for the confident dissection of MRCK-specific functions. By employing rigorous, well-controlled experimental workflows—from initial biochemical characterization to advanced 3D cellular models—researchers can leverage BDP9066 to elucidate the precise roles of MRCK in cancer progression and other diseases. The protocols outlined in this guide provide a robust framework for validating on-target effects and interpreting the phenotypic consequences of MRCK inhibition, ultimately accelerating our understanding of this critical signaling pathway and its potential as a therapeutic target.

References

- Unbekandt, M., & Olson, M. F. (2014). The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer. Journal of molecular medicine, 92(3), 217–225.

- Wilkinson, S., Paterson, H. F., & Marshall, C. J. (2005). Cdc42-MRCK and Rho-ROCK signalling pathways cooperate to regulate actomyosin contractility in human macrophages. Journal of cell science, 118(Pt 1), 221–232.

-

Unbekandt, M., & Olson, M. F. (2014). The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer. Journal of Molecular Medicine, 92(3), 217-225. Retrieved from [Link][1]

- Kale, V. P., & Heng, S. (2021). Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics. International journal of molecular sciences, 22(4), 1645.

-

Kale, V. P., et al. (2023). Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics. PubMed Central. Retrieved from [Link][5]

-

ResearchGate. (n.d.). MRCK signalling pathway. Retrieved from [Link][3]

-

Unbekandt, M., et al. (2018). Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer. Cancer Research, 78(8), 2096–2114. Retrieved from [Link][6]

-

Unbekandt, M., et al. (2018). Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer. Cancer Research, 78(8), 2096-2114. Retrieved from [Link]

-

Springer. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

King's College London. (n.d.). Kinase Inhibitors Methods and Protocols. Retrieved from [Link]

-

Unbekandt, M., et al. (2018). Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer. PubMed. Retrieved from [Link]

-

Leung, T., et al. (1998). Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1. PubMed Central. Retrieved from [Link]

-

Leung, T., Chen, X. Q., Tan, I., Manser, E., & Lim, L. (1998). Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1. The Journal of biological chemistry, 273(44), 29051–29058. Retrieved from [Link][2]

-

ResearchGate. (n.d.). IC50 values for the different dose metrics. Retrieved from [Link][9]

Sources

- 1. axionbiosystems.com [axionbiosystems.com]

- 2. researchgate.net [researchgate.net]

- 3. sartorius.com [sartorius.com]

- 4. Wound healing migration assay (Scratch assay) [protocols.io]

- 5. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Azaindole MRCK Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Myotonic Dystrophy Kinase-related Cdc42-binding Kinases (MRCK) are crucial regulators of the actin-myosin cytoskeleton and have emerged as significant therapeutic targets, particularly in oncology. Their role in processes like cell migration and invasion makes them attractive for inhibitor development. The 7-azaindole scaffold has been identified as a privileged structure in kinase inhibitor design, adept at forming key hydrogen bond interactions within the ATP-binding hinge region. This guide provides a detailed exploration of the structure-activity relationship (SAR) for azaindole-based MRCK inhibitors. We will dissect the strategic evolution from an initial fragment hit to potent, selective lead compounds, explain the rationale behind chemical modifications, and provide robust, field-proven protocols for inhibitor evaluation.

Introduction: MRCK as a Therapeutic Target

The Myotonic Dystrophy Kinase-related Cdc42-binding Kinases, MRCKα and MRCKβ, are serine/threonine kinases that act as key effectors for the Rho family GTPase, Cdc42.[1] Unlike the closely related Rho-associated coiled-coil kinases (ROCK1 and ROCK2) which are activated by RhoA, MRCK kinases act downstream of Cdc42 and Rac1.[2] They play a fundamental role in regulating actin-myosin contractility, a process essential for cell morphology, division, and motility.[2]

MRCKs exert their influence through several downstream substrates. Key actions include:

-

Phosphorylation of Myosin Light Chain 2 (MLC2): This can occur directly or indirectly through the phosphorylation and subsequent inhibition of the myosin phosphatase target subunit 1 (MYPT1), which in turn prevents the dephosphorylation of MLC2.[2][3]

-

Activation of LIM Kinase (LIMK): This leads to the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. The result is the stabilization of actin filaments.[3]

The net effect of MRCK activation is an increase in actin filament stability and myosin-driven contractile force. In pathological contexts, such as cancer, this pathway is often hijacked to promote cell invasion and metastasis, making MRCK a compelling target for therapeutic intervention.[3][4] Elevated MRCK expression has been noted in various cancer cell lines, and its inhibition has been shown to reduce cancer cell viability, motility, and invasive character.[2][5]

MRCK Signaling Pathway Diagram

The following diagram illustrates the canonical MRCK signaling cascade, highlighting the points of intervention for kinase inhibitors.

Caption: MRCK signaling cascade leading to actin-myosin regulation.

The 7-Azaindole Scaffold: A Privileged Hinge-Binder

The 7-azaindole ring system is a bioisostere of indole and the purine system of ATP, making it an exceptionally effective scaffold for kinase inhibitors.[6] Its utility stems from its ability to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket—a conserved backbone segment that connects the N- and C-lobes of the kinase domain.[7]

Specifically:

-

The pyrrole N-H acts as a hydrogen bond donor .

-

The adjacent pyridine N7 atom acts as a hydrogen bond acceptor .

This bidentate interaction anchors the inhibitor in the active site, providing a stable foundation for building out potency and selectivity through substitutions on other positions of the ring.[6][7] The introduction of the nitrogen atom into the six-membered ring also favorably modulates physicochemical properties like solubility and lipophilicity compared to traditional indole scaffolds, which can be critical for developing compounds with good drug-like properties.[6][8]

Core Structure-Activity Relationship (SAR) of Azaindole MRCK Inhibitors

The development of potent and selective MRCK inhibitors provides a compelling case study in structure-based drug design, evolving from a low-affinity fragment to a highly optimized lead compound. The journey began with a fragment screen that identified a 7-azaindole-3-carbonitrile core as a viable starting point.[5]

The Initial Fragment Hit

The initial hit, a simple 7-azaindole-3-carbonitrile, was a ligand-efficient starting point. While not highly potent, its binding mode provided a critical foothold in the MRCK active site, confirmed by structural biology. The key was the foundational hinge-binding interaction.

Elaboration of the Scaffold: A Case Study

Structure-guided elaboration of the initial fragment led to the discovery of potent and selective inhibitors BDP8900 and BDP9066.[5] The SAR exploration focused on key vectors around the azaindole core.

Caption: Key modification points on the 7-azaindole scaffold for MRCK inhibitors.

-

C3-Position: The initial carbonitrile at the C3 position was a key attachment point. Replacing this with larger, more complex groups was essential for gaining potency. This vector points towards the ribose-binding pocket of the ATP site, and modifications here are often crucial for achieving selectivity against other kinases, such as the highly homologous ROCK kinases.[5]

-

C4/C5-Positions: These positions are typically more solvent-exposed. Modifications here can be used to fine-tune physical properties like solubility. In many kinase inhibitor programs, linking large heterocyclic systems at these positions is a common strategy to pick up additional interactions and boost potency.[9]

-

N1-Position: While the N1-H is critical for hinge binding, its derivatization is generally avoided as it disrupts this key interaction. However, in some kinase inhibitor series, modification at this position has been tolerated if alternative binding modes can be achieved.

The optimization campaign that led to BDP8900 and BDP9066 involved structure-guided elaboration from the C3 and C5 positions to create compounds with significantly improved potency and selectivity over related kinases like ROCK.[5]

Quantitative SAR Summary

The progression from fragment to lead demonstrates a classic optimization strategy. While detailed SAR tables of dozens of analogs are proprietary, the public data illustrates the principles effectively.

| Compound ID | Core Scaffold | Key Substitutions | MRCKβ IC₅₀ (nM) | Selectivity vs. ROCK1 | Rationale for Design |

| Fragment Hit | 7-Azaindole | C3-carbonitrile | ~10,000 | Low | Ligand-efficient hinge binder; validated starting point.[5] |

| BDP8900 | 7-Azaindole | Elaborated C3 and C5 substituents | Potent (nM range) | High | Structure-guided optimization to fill hydrophobic pockets and improve potency.[5] |

| BDP9066 | 7-Azaindole | Further refined C3/C5 groups | Potent (nM range) | High | Further optimization for potency, selectivity, and improved cellular activity.[5] |

Note: Exact IC₅₀ values for the fragment and intermediates are not publicly available, but the trend reflects a multi-log improvement in potency.

The development of these compounds enabled a thorough investigation of MRCK biology, revealing that hematological cancers are particularly sensitive to MRCK inhibition.[5][10]

Methodologies for SAR Elucidation

A successful SAR campaign relies on a robust and repeatable cascade of assays. The workflow must provide rapid, reliable feedback on potency, selectivity, and cellular effects to guide synthetic chemistry efforts.

Caption: Iterative workflow for MRCK inhibitor SAR development.

Experimental Protocol 1: In Vitro MRCK Biochemical Potency Assay

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ value of a test compound against MRCKβ. The principle is to measure the amount of ATP consumed during the phosphorylation of a substrate peptide.

Objective: To quantify the potency (IC₅₀) of a compound by measuring its ability to inhibit MRCKβ-catalyzed substrate phosphorylation.

Materials:

-

Recombinant human MRCKβ enzyme.

-

Myelin Basic Protein (MBP) or a suitable peptide substrate.

-

Kinase Buffer: 20 mM Tris-HCl pH 7.4, 0.5 mM MgCl₂, 0.01% (v/v) Tween-20, 1 mM DTT.[5]

-

ATP solution (at the Kₘ concentration for the enzyme, e.g., 10 µM).

-

Test compounds dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well assay plates.

-

Plate reader capable of measuring luminescence.

Methodology:

-

Compound Plating: a. Prepare serial dilutions of the test compounds in DMSO. b. Dispense 50 nL of each compound dilution into wells of a 384-well plate. c. For controls, dispense 50 nL of DMSO (0% inhibition, negative control) and 50 nL of a known potent inhibitor like BDP9066 (100% inhibition, positive control).

-

Enzyme/Substrate Preparation: a. Prepare a 2X enzyme/substrate master mix in Kinase Buffer containing MRCKβ and the peptide substrate at their final desired concentrations. b. Expert Insight: The enzyme concentration should be chosen carefully to ensure the reaction remains in the linear range for the duration of the assay (typically 30-60 minutes) and consumes ~10-30% of the initial ATP.

-

Kinase Reaction Initiation: a. Add 5 µL of the 2X enzyme/substrate mix to each well of the compound plate. b. Prepare a "no enzyme" control by adding 5 µL of a 2X substrate-only mix to separate wells to measure background signal. c. Add 5 µL of 2X ATP solution to all wells to start the reaction. The final volume is 10 µL. d. Seal the plate, centrifuge briefly (e.g., 1000 rpm for 1 min), and incubate at room temperature for 60 minutes.

-

Reaction Termination and Signal Detection: a. Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP. b. Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. c. Measure luminescence using a plate reader.

-

Data Analysis: a. Subtract the "no enzyme" background from all wells. b. Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells. c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. d. Trustworthiness Check: A valid assay should have a Z'-factor > 0.5, indicating a robust separation between positive and negative controls.

Experimental Protocol 2: Cell-Based Target Engagement (Western Blot)

This protocol measures a compound's ability to inhibit MRCK signaling in a cellular context by quantifying the phosphorylation of a downstream substrate, such as MYPT1.

Objective: To confirm that a test compound inhibits the MRCK pathway in intact cells.

Materials:

-

A relevant cancer cell line (e.g., SCC12 squamous cell carcinoma or a sensitive hematological line).[5]

-

Complete cell culture medium.

-

Test compound dissolved in DMSO.

-

Lysis Buffer: 1% (w/v) SDS, 50 mM Tris-HCl, pH 7.4, supplemented with protease and phosphatase inhibitors.[5]

-

Primary antibodies: Rabbit anti-phospho-MYPT1 (Thr853), Rabbit anti-total MYPT1, Mouse anti-β-actin (loading control).

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., ChemiDoc).

Methodology:

-

Cell Culture and Treatment: a. Plate cells in 6-well plates and grow to 70-80% confluency. b. Replace the medium with fresh medium containing the test compound at various concentrations (e.g., 0, 10, 100, 1000 nM). Include a DMSO vehicle control. c. Causality Rationale: A short incubation time (e.g., 2 hours) is chosen to primarily observe direct effects on signaling rather than downstream consequences of cell death or proliferation arrest.[5] d. Incubate the cells at 37°C, 5% CO₂ for 2 hours.

-

Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Add 100 µL of ice-cold Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and pass through a shredder column or sonicate to shear DNA.[5] c. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet debris. d. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg per lane) with lysis buffer and Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody for phospho-MYPT1 (e.g., 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. e. Wash three times with TBST. f. Apply ECL substrate and image the blot.

-

Data Analysis and Validation: a. Quantify the band intensity for phospho-MYPT1 using densitometry software (e.g., ImageJ). b. Self-Validating System: To ensure equal protein loading, strip the blot and re-probe for total MYPT1 and then for β-actin. Normalize the phospho-MYPT1 signal first to total MYPT1 and then to the β-actin loading control. c. Plot the normalized phospho-MYPT1 signal against compound concentration to determine the cellular IC₅₀ (or EC₅₀). A dose-dependent decrease in the phospho-signal indicates on-target activity.

Conclusion and Future Directions

The structure-activity relationship of azaindole MRCK inhibitors demonstrates a powerful paradigm in modern drug discovery. Starting from a low-affinity, ligand-efficient fragment, a structure-guided approach leveraging the privileged hinge-binding properties of the 7-azaindole scaffold has yielded potent and selective chemical probes. These tools have been instrumental in validating MRCK as a therapeutic target in oncology and other diseases.[3]

Future work will likely focus on further optimizing the drug-like properties of this chemical series, improving oral bioavailability and metabolic stability to develop candidates for clinical trials.[11] Additionally, exploring the SAR for isoform selectivity between MRCKα and MRCKβ may uncover unique biology and offer therapeutic advantages. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to contribute to this promising field.

References

- Unbekandt, M., & Olson, M. F. (2014). The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer. Journal of molecular cell biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3990471/]

- Unbekandt, M., et al. (2018). Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer. Cancer Research. [URL: https://aacrjournals.org/cancerres/article/78/9/2413/625727/Discovery-of-Potent-and-Selective-MRCK-Inhibitors]

- ResearchGate. (n.d.). MRCK signalling pathway. ResearchGate. [URL: https://www.researchgate.

- Sorbera, L. A., et al. (2013). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/24180327/]

- Brandvold, K. R., & DeRyckere, D. (2016). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research. [URL: https://aacrjournals.

- Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5467189/]

- Goh, J. J., & Olson, M. F. (2023). Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9916629/]

- Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/33259926/]

- Mota, M. M., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions. [URL: https://pubmed.ncbi.nlm.nih.gov/33905741/]

- Tat-Fidèle, K., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272274/]

- Christ, A. D., et al. (2016). Structure-Activity Relationship of Azaindole-Based Glucokinase Activators. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26730598/]

- ResearchGate. (n.d.). Evaluation of cancer cell line sensitivities to MRCK inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Evaluation-of-cancer-cell-line-sensitivities-to-MRCK-inhibitors-A-Cancer-cell-lines_fig2_323498863]

- ResearchGate. (n.d.). Expression and biochemical characterization of MRCKs. ResearchGate. [URL: https://www.researchgate.net/figure/Expression-and-biochemical-characterization-of-MRCKs-A-Expression-of-MRCK-in_fig2_12530438]

- Semantic Scholar. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Azaindole-Framework-in-the-Design-of-Kinase-Tat-Fid%C3%A8le-Couture/7e9a8f4c49f8714088195a9d31154c1482834d8a]

- ResearchGate. (2025). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/274712061_Rational_Design_Synthesis_and_Biological_Evaluation_of_7-Azaindole_Derivatives_as_Potent_Focused_Multi-Targeted_Kinase_Inhibitors]

- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/media/wysiwyg/Azaindoles_in_Medicinal_Chemistry.pdf]

- Graedler, U., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/27217002/]

- Sharma, P., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38112328/]

- Harrison, T., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8669149/]

- Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [URL: https://tesi.cab.unipd.

- Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/27346791/]

- Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01249]

- Huang, L., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/37862935/]

- Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34647738/]

- ACS Publications. (2023). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10284242/]

- ACS Publications. (2023). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c02359]

- Zhao, Z., & Manser, E. (2015). Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1. Small GTPases. [URL: https://www.mcedge.com.cn/article/26090570]

- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [URL: https://www.celtarys.com/en/blog/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery]

- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0161748]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 8. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Target Validation of BDP9066 in Skin Cancer: A Focus on MRCK Inhibition

This guide provides an in-depth technical overview of the target validation of BDP9066, a potent and selective inhibitor of Myotonic Dystrophy-related Cdc42-binding Kinase (MRCK), for the treatment of skin cancer. We will delve into the scientific rationale behind targeting MRCK, the experimental methodologies used to validate BDP9066's mechanism of action, and the preclinical evidence supporting its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: Identifying MRCK as a Therapeutic Target in Skin Cancer

The actin-myosin cytoskeleton plays a critical role in cell motility, invasion, and proliferation – hallmark capabilities of cancer cells.[1] Key regulators of the cytoskeleton, therefore, represent promising targets for anti-cancer therapies. The Myotonic Dystrophy-related Cdc42-binding Kinases, MRCKα and MRCKβ, are serine/threonine kinases that act downstream of the GTPase Cdc42 to regulate actin-myosin contractility.[1] They function in concert with the well-known Rho-associated coiled-coil kinases (ROCK1 and ROCK2) to control cellular morphology and movement.[2][3]

Elevated expression of MRCK has been observed in cutaneous squamous cell carcinoma (SCC) when compared to normal human skin, suggesting a role for this kinase in the pathogenesis of this disease.[1] This observation provided the initial impetus for investigating MRCK as a potential therapeutic target in skin cancer. The hypothesis was that inhibiting MRCK activity could disrupt the cytoskeletal dynamics of cancer cells, thereby impeding their growth and invasive properties.

BDP9066: A Potent and Selective MRCK Inhibitor

The development of highly potent and selective small molecule inhibitors is a crucial step in validating a new drug target.[4] BDP9066 emerged from a fragment-based screening and structure-guided drug design effort as a potent and selective inhibitor of both MRCKα and MRCKβ.[1][5]

Biochemical Potency and Selectivity

BDP9066 exhibits sub-nanomolar potency against MRCKα and MRCKβ, with Ki values of 0.0136 nM and 0.0233 nM, respectively.[1][6] Extensive kinase profiling has demonstrated its high selectivity for MRCK over other kinases, including the closely related ROCK kinases.[1][2] For instance, BDP9066 is over 100 times more selective for MRCKβ relative to ROCK1 or ROCK2.[2] This selectivity is critical for minimizing off-target effects and associated toxicities.

| Kinase | BDP9066 Ki (nM) |

| MRCKα | 0.0136[1][6] |

| MRCKβ | 0.0233[1][6] |

On-Target Engagement in Cellular Systems

Validating that a compound engages its intended target within a cellular context is a key step in the drug development pipeline. Treatment of cells with BDP9066 demonstrated robust on-target actions. In HEK293 cells expressing FLAG-tagged MRCKα, BDP9066 effectively blocked the autophosphorylation of MRCKα at serine 1003 (pS1003).[2] This autophosphorylation event is a marker of MRCKα kinase activity.[1][2]

Furthermore, BDP9066 treatment inhibited the phosphorylation of Myosin Light Chain 2 (MLC2), a downstream substrate of MRCK.[2] This provides direct evidence of BDP9066's ability to disrupt the MRCK signaling pathway in cells.

Caption: BDP9066 inhibits MRCK, preventing MLC2 phosphorylation and disrupting cytoskeletal functions.

Preclinical Validation of BDP9066 in Skin Cancer Models

With confirmed biochemical potency and cellular target engagement, the next critical phase was to evaluate the therapeutic potential of BDP9066 in preclinical models of skin cancer. This involved a combination of in vitro cell-based assays and in vivo animal models.

In Vitro Phenotypic Effects on Squamous Cell Carcinoma Cells

Treatment of SCC12 human squamous cell carcinoma cells with BDP9066 resulted in significant phenotypic changes consistent with the inhibition of MRCK's role in cytoskeletal regulation.[2][6]

-

Inhibition of Motility and Invasion: BDP9066 effectively blocked the motility and invasive capabilities of SCC12 cells.[2][6] This is a crucial finding, as invasion and metastasis are major contributors to cancer-related mortality.[5]

-

Anti-proliferative Effects: BDP9066 demonstrated anti-proliferative effects in various cancer cell lines, with the greatest activity observed in hematological cancer cells.[3][6] In the context of skin cancer, it was shown to reduce the viability of SCC cells at micromolar concentrations.[7]

These in vitro studies provided the foundational evidence that targeting MRCK with BDP9066 could translate into meaningful anti-cancer effects.

In Vivo Efficacy in a Mouse Model of Skin Cancer

To assess the in vivo therapeutic potential of BDP9066, a chemically induced mouse model of skin cancer was employed.[1] This model mimics the development of squamous cell carcinoma. Topical application of BDP9066 to the skin of these mice led to several key outcomes:

-

Reduced Tumor Growth: Topical treatment with BDP9066 significantly reduced the growth of skin papillomas.[1][5][7]

-

On-Target Pharmacodynamic Effect: Immunohistochemical analysis of the tumor tissue revealed a significant decrease in the levels of phosphorylated MRCKα (pS1003), confirming that BDP9066 was engaging its target in vivo and exerting its inhibitory effect.[1][2]

-

Favorable Pharmacokinetics: Topical application resulted in high concentrations of BDP9066 in the skin with minimal systemic exposure, suggesting a favorable safety profile for this route of administration.[2]

These in vivo findings provided the first preclinical proof-of-concept for MRCK inhibition as a valid therapeutic strategy for skin cancer.[3]

Caption: A stepwise workflow for the target validation of BDP9066 in skin cancer.

Methodologies for Target Validation

The validation of BDP9066's target in skin cancer employed a multi-faceted approach, integrating various experimental techniques. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency and selectivity of BDP9066 against MRCK and other kinases.

Protocol:

-